molecular formula C7H11NO3 B3032838 5,5-Diethyl-1,3-oxazolidine-2,4-dione CAS No. 5638-84-6

5,5-Diethyl-1,3-oxazolidine-2,4-dione

Cat. No.: B3032838
CAS No.: 5638-84-6
M. Wt: 157.17 g/mol
InChI Key: LANUZOBKRIJYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diethyl-1,3-oxazolidine-2,4-dione is an organic compound that belongs to the class of oxazolidine-2,4-diones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The oxazolidine ring is an important structural unit in many biologically active compounds and serves as a key intermediate in the synthesis of various useful chemicals .

Biochemical Analysis

Biochemical Properties

5,5-Diethyl-1,3-oxazolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the synthesis of functionalized oxazolidines. It interacts with enzymes such as primary amines and α-ketoesters through a tandem phosphorus-mediated carboxylative condensation reaction . These interactions facilitate the formation of oxazolidine-2,4-diones, which are important in various biological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism, potentially altering the metabolic flux and levels of metabolites within cells . These changes can impact various cellular activities, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and other proteins is key to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence the overall metabolic flux within cells, affecting the levels of key metabolites and the efficiency of metabolic processes . The compound’s role in these pathways highlights its importance in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects . The localization and accumulation of this compound within cells are critical for its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound interacts with the appropriate biomolecules and exerts its effects efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-1,3-oxazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of primary amines with α-ketoesters in the presence of a base, followed by cyclization. This method is advantageous due to its mild reaction conditions and the use of readily available substrates . Another method involves the use of atmospheric carbon dioxide in a tandem phosphorus-mediated carboxylative condensation reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidines, oxazolidinones, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diethyl-1,3-oxazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The diethyl groups at the 5-position enhance its lipophilicity and influence its reactivity compared to other oxazolidine-2,4-diones .

Properties

IUPAC Name

5,5-diethyl-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-7(4-2)5(9)8-6(10)11-7/h3-4H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANUZOBKRIJYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)O1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901781
Record name NoName_924
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5638-84-6
Record name 5,5-Diethyl-2,4-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5638-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC26554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Diethyl-1,3-oxazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5,5-Diethyl-1,3-oxazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5,5-Diethyl-1,3-oxazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5,5-Diethyl-1,3-oxazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5,5-Diethyl-1,3-oxazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5,5-Diethyl-1,3-oxazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.